molecular formula C₆H₁₁NO₄ B1142204 4-(Methoxy(methyl)amino)-4-oxobutanoic acid CAS No. 1156151-44-8

4-(Methoxy(methyl)amino)-4-oxobutanoic acid

Cat. No. B1142204
CAS RN: 1156151-44-8
M. Wt: 161.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxy(methyl)amino)-4-oxobutanoic acid, also known as MMBOA, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MMBOA is a derivative of the amino acid tryptophan and is synthesized through a complex process.

Mechanism of Action

The exact mechanism of action of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. For example, 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression.
Biochemical and Physiological Effects
4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(Methoxy(methyl)amino)-4-oxobutanoic acid can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-(Methoxy(methyl)amino)-4-oxobutanoic acid can reduce tumor growth and inflammation in animal models. 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Methoxy(methyl)amino)-4-oxobutanoic acid in lab experiments is its potential to inhibit the activity of specific enzymes involved in various metabolic pathways. This can provide insight into the mechanisms behind various diseases and conditions. However, one limitation of using 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for 4-(Methoxy(methyl)amino)-4-oxobutanoic acid research. One direction is to further study its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Another direction is to study its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid and its potential side effects.

Synthesis Methods

4-(Methoxy(methyl)amino)-4-oxobutanoic acid is synthesized through the condensation of indole-3-pyruvic acid and S-methylmethionine. The process involves several steps, including the conversion of indole-3-pyruvic acid to indole-3-acetaldehyde, which is then converted to indole-3-acetonitrile. The nitrile group is then reduced to an amine group, and the resulting compound is methylated to produce S-methylmethionine. The final step involves the condensation of S-methylmethionine and indole-3-acetonitrile to produce 4-(Methoxy(methyl)amino)-4-oxobutanoic acid.

Scientific Research Applications

4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been studied for its potential applications in medicine and agriculture. In medicine, 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.

properties

IUPAC Name

4-[methoxy(methyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSMLPKCUSFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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